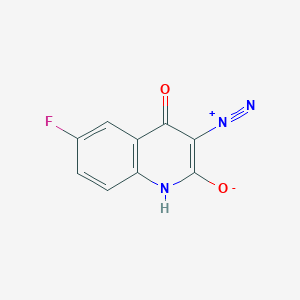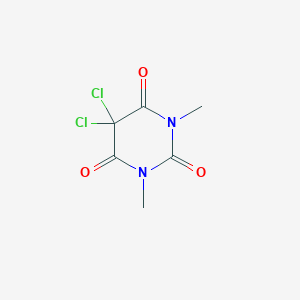
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione, also known as DCDMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. DCDMT has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mechanism Of Action
The mechanism of action of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides and DNA. By inhibiting DHFR, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can disrupt the synthesis of nucleotides and DNA, leading to cell death.
Biochemical And Physiological Effects
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has several advantages for use in lab experiments. It is easy to synthesize, and its properties make it a versatile building block for the synthesis of various compounds. However, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione also has some limitations. It is highly reactive and can be difficult to handle, and it can also be toxic in high concentrations.
Future Directions
There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research. One potential direction is the development of novel anti-cancer drugs based on 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione. Another potential direction is the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione as a tool for studying the mechanism of action of DHFR inhibitors. Additionally, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione could be used as a starting material for the synthesis of new nucleoside and nucleotide analogs.
Conclusion
In conclusion, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been explored extensively for its applications in scientific research. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research, making it an exciting area of study.
Synthesis Methods
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can be synthesized using a variety of methods, including the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with phosphorus oxychloride, or the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with thionyl chloride. Both of these methods result in the formation of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione with high yields.
Scientific Research Applications
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pyrimidine-based drugs. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been used as a reagent in the synthesis of nucleosides and nucleotides.
properties
CAS RN |
21544-73-0 |
|---|---|
Product Name |
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione |
Molecular Formula |
C6H6Cl2N2O3 |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
5,5-dichloro-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl2N2O3/c1-9-3(11)6(7,8)4(12)10(2)5(9)13/h1-2H3 |
InChI Key |
HYICZNYNNCOMHE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Other CAS RN |
21544-73-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



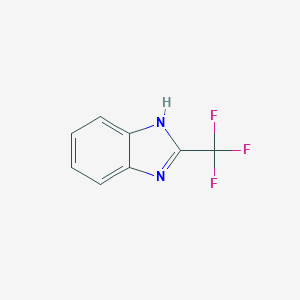
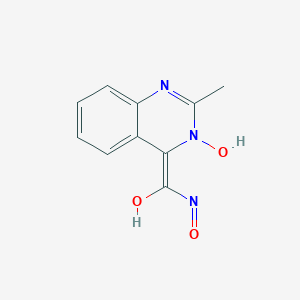
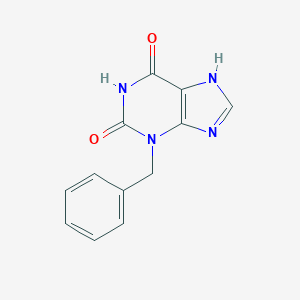
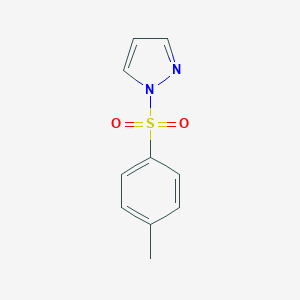
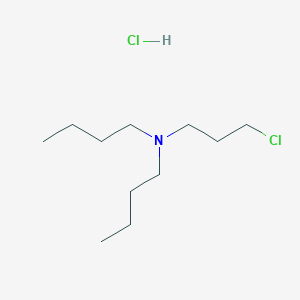
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
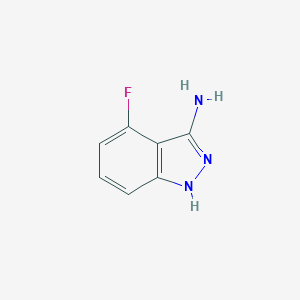
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

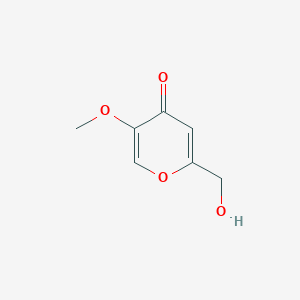

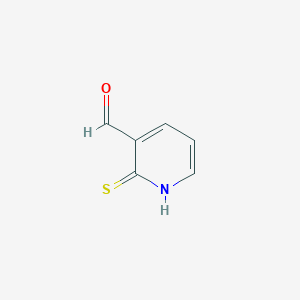
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
